molecular formula C8H7F2NO2 B11722640 Ethyl 3,6-difluoropyridine-2-carboxylate

Ethyl 3,6-difluoropyridine-2-carboxylate

Cat. No.: B11722640
M. Wt: 187.14 g/mol
InChI Key: IRAHBUKEVIUXQU-UHFFFAOYSA-N
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Description

Ethyl 3,6-difluoropyridine-2-carboxylate is a fluorinated pyridine derivative. Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties. The presence of fluorine atoms in the aromatic ring imparts strong electron-withdrawing effects, which can influence the compound’s reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including ethyl 3,6-difluoropyridine-2-carboxylate, often involves nucleophilic substitution reactions. For instance, 3,4-difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with potassium fluoride (KF). Similarly, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3,6-difluoropyridine in the presence of sodium hydroxide (NaOH) .

Industrial Production Methods

Industrial production methods for fluorinated pyridines typically involve large-scale nucleophilic substitution reactions. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of these compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,6-difluoropyridine-2-carboxylate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: Due to the electron-withdrawing effects of the fluorine atoms, nucleophilic substitution reactions are common.

    Oxidation and Reduction: These reactions can modify the oxidation state of the compound, although specific conditions and reagents for this compound are less documented.

    Cyclization: Formation of cyclic compounds through intramolecular reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KF can yield difluoropyridine derivatives .

Scientific Research Applications

Ethyl 3,6-difluoropyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 3,6-difluoropyridine-2-carboxylate involves its interaction with molecular targets through its fluorine atoms. The electron-withdrawing effects of fluorine can influence the compound’s binding affinity and reactivity with biological molecules. Specific molecular targets and pathways are less documented but may involve interactions with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3,6-difluoropyridine-2-carboxylate is unique due to its specific substitution pattern and the presence of an ethyl ester group.

Properties

Molecular Formula

C8H7F2NO2

Molecular Weight

187.14 g/mol

IUPAC Name

ethyl 3,6-difluoropyridine-2-carboxylate

InChI

InChI=1S/C8H7F2NO2/c1-2-13-8(12)7-5(9)3-4-6(10)11-7/h3-4H,2H2,1H3

InChI Key

IRAHBUKEVIUXQU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)F)F

Origin of Product

United States

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